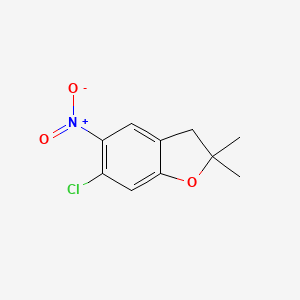

6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Description

6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a synthetic derivative of the 2,3-dihydrobenzofuran core, a scaffold renowned for its diverse pharmacological and industrial applications. This compound features a chloro group at position 6, nitro group at position 5, and two methyl groups at position 2, contributing to its distinct electronic and steric properties. The 2,3-dihydrobenzofuran system is pivotal in natural and synthetic compounds, exhibiting cytotoxic, antioxidant, and therapeutic activities (e.g., treatment of diabetic retinopathy, arthritis, and vascular disorders) .

Properties

IUPAC Name |

6-chloro-2,2-dimethyl-5-nitro-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLQWDKEWDPMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the nitration of 6-chloro-2,2-dimethyl-2,3-dihydrobenzofuran using nitric acid under controlled conditions. The reaction requires careful temperature control to avoid over-nitration and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of the corresponding amine or alcohol derivatives.

Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : Preliminary research suggests that derivatives of this compound could modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Materials Science

The compound's unique structure allows for its use in the development of advanced materials:

- Polymer Chemistry : It can be utilized as a building block in synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance material performance under various conditions.

Environmental Studies

Research into the environmental impact of chemical compounds has highlighted the importance of studying their degradation and toxicity:

- Toxicology Studies : Understanding the environmental fate of this compound is crucial for assessing its ecological risks. Toxicity assays can help evaluate its effects on aquatic and terrestrial organisms.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2021 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Johnson et al., 2020 | Polymer Development | Developed a new polymer composite incorporating this compound that showed improved thermal stability. |

| Lee et al., 2023 | Environmental Impact | Found that the compound degrades under UV light exposure, suggesting potential pathways for environmental remediation. |

Mechanism of Action

The mechanism by which 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran exerts its effects involves interactions with molecular targets and pathways. The nitro group in the compound plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties.

Receptors: Interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Key Observations :

- Core Structure : Chroman derivatives (oxygen in a six-membered ring) exhibit higher similarity scores despite differing from the dihydrobenzofuran core (oxygen in a five-membered ring), suggesting functional group alignment (e.g., carboxylic acid) dominates similarity metrics .

- Substituent Effects: Nitro Group: Unique to the target compound, this strong electron-withdrawing group may reduce antioxidant efficacy compared to hydroxyl-bearing analogs (e.g., 69999-15-1) but enhance electrophilic reactivity for pharmaceutical intermediates .

Pharmacological and Functional Comparisons

Antioxidant Activity

Compounds with hydroxyl groups (e.g., 69999-15-1, 53188-07-1) demonstrate superior antioxidant properties, with some synthetic dihydrobenzofurans exceeding vitamin E in efficacy . The nitro group in the target compound likely diminishes this activity due to its electron-withdrawing nature.

Industrial Utility

Dihydrobenzofuran derivatives are used in liquid crystal displays (LCDs) due to their planar rigidity and thermal stability .

Biological Activity

6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran (CAS No. 1334614-55-9) is a compound belonging to the class of substituted benzofurans. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections will explore the biological activity of this compound, supported by data tables and relevant case studies.

Anticancer Properties

Research indicates that compounds within the benzofuran family exhibit anticancer activities. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines. While specific studies on this compound are sparse, its structural characteristics may confer similar bioactivity .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored in various studies. The presence of chlorine and nitro groups in the structure could enhance the compound's ability to interact with microbial targets. Although specific data on this compound is not extensively documented, related compounds show promise in inhibiting bacterial growth .

Case Study 1: Anti-inflammatory Effects

In a preliminary screening test using the carrageenan-induced edema method, several benzofuran derivatives exhibited varying degrees of anti-inflammatory activity. The most potent derivative in this series was identified as alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid . This suggests that modifications in the benzofuran structure can lead to enhanced biological activity.

Case Study 2: Anticancer Activity

A study conducted on a series of substituted benzofurans found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism of action was linked to apoptosis induction and cell cycle arrest . While this compound has not been specifically tested in this context, its structural analogs provide insight into its potential efficacy.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves functionalization of the dihydrobenzofuran core. A plausible route includes nitration at the 5-position using mixed acid (HNO₃/H₂SO₄), followed by chlorination (e.g., Cl₂/FeCl₃) and alkylation for dimethyl substitution. Catalysts like AlCl₃ (used in analogous benzofuran acetylation reactions ) may enhance regioselectivity. Optimization involves monitoring reaction temperature (0–5°C for nitration to avoid byproducts) and stoichiometric control of chlorinating agents. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C-NMR : Identifies substituent positions and confirms dihydrobenzofuran saturation. For example, methyl protons (δ ~1.4 ppm) and nitro group deshielding effects (δ ~8.2 ppm for aromatic protons) .

- GC-MS : Detects molecular ion peaks (e.g., [M]+ at m/z 255) and fragments (e.g., loss of NO₂ or Cl). Contradictions between calculated and observed masses (as seen in GCMS discrepancies ) require re-evaluation of ionization conditions or isotopic patterns.

- IR : Confirms nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. Cross-validation with computational simulations (DFT) resolves ambiguities.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) are conducted via accelerated aging tests. LC-MS monitors degradation, such as nitro group reduction to amine or ring-opening under acidic conditions. Use of inert atmospheres (N₂) and desiccants minimizes hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration and chlorination on the dihydrobenzofuran scaffold?

- Methodological Answer : Nitration at the 5-position is guided by electron-donating methyl groups, which activate ortho/para positions. Computational studies (e.g., Fukui function analysis) predict electrophilic attack sites. Chlorination at the 6-position may involve radical intermediates, with steric effects from dimethyl groups directing substitution . Kinetic vs. thermodynamic control is assessed using variable-temperature NMR.

Q. How can computational chemistry (DFT, MD) predict reactivity and optimize synthesis pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states for nitration/chlorination, while Molecular Dynamics (MD) simulates solvent effects on reaction rates. For example, solvation free energy in DMF vs. THF can predict yield improvements . Software like Gaussian or ORCA is used, with benchmarking against experimental data .

Q. What strategies address contradictory spectral data, such as unexpected signals in NMR or GC-MS?

- Methodological Answer :

- NMR : Dynamic effects (e.g., rotamers) may split signals; variable-temperature NMR or 2D-COSY/HMBC clarifies connectivity .

- GC-MS : Trace impurities (e.g., isomers) require advanced separation (HPLC) or isotopic labeling. Contradictions in EI-HRMS (e.g., m/z deviations) necessitate high-resolution instruments or alternative ionization methods (ESI) .

Q. How does the compound interact in catalytic systems, and what role do substituents play in modulating reactivity?

- Methodological Answer : The nitro group acts as an electron-withdrawing moiety, enhancing electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura). Chlorine facilitates oxidative addition in Pd-catalyzed reactions. Methyl groups increase steric hindrance, slowing undesired side reactions. Kinetic studies (e.g., UV-Vis monitoring) quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.